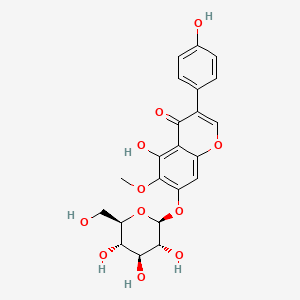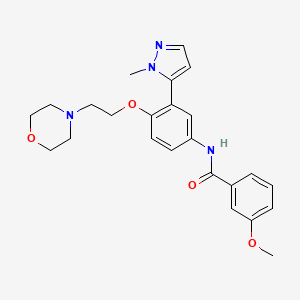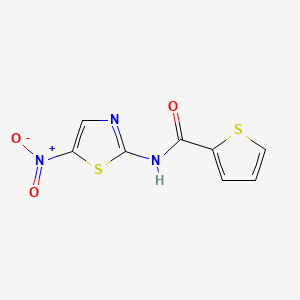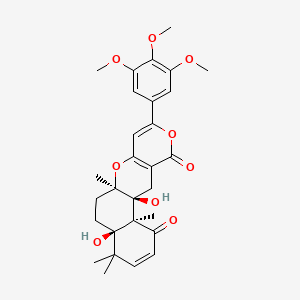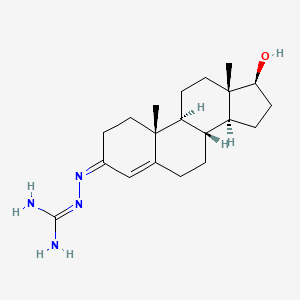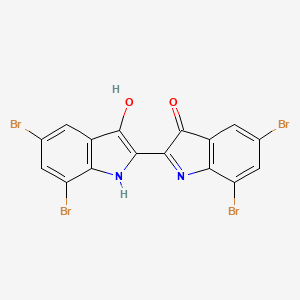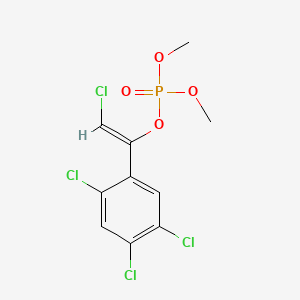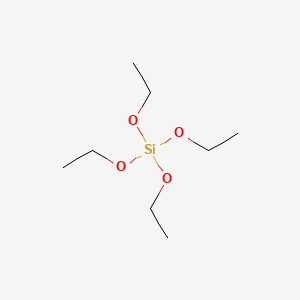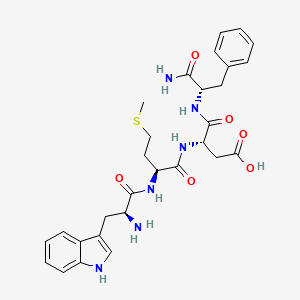
Valtrate
説明
Valtrate is a principal compound isolated from Valeriana jatamansi Jones, a Traditional Chinese Medicine used to treat various mood disorders . It is a natural iridoid compound isolated from the roots of Valeriana officinalis L . Valtrate exhibits antitumor activity in many cancers through different mechanisms .
Synthesis Analysis
Valtrate is a natural compound isolated from the root of Valeriana . An adventitious root culture of V. amurensis was established, and the effects of different elicitors, including salicylic acid (SA), chitosan (CH), jasmonic acid (JA), methyl jasmonate (MJ), yeast extract (YE), and yeast extract carbohydrate fraction (YECF) along with the precursor citronellal (CI) on production of valepotriates were assayed . Optimal combinations of MJ, JA, and CH were shown to have strong synergistic effects on valtrate production .Molecular Structure Analysis
Valtrate has a molecular formula of C22H30O8 . It is an iridoid compound .科学的研究の応用
Valtrate, also known as Valepotriate, is a compound with several scientific research applications. Below are detailed sections focusing on unique applications:
Antitumor Activity
Valtrate has been studied for its antitumor effects and has shown activity in the treatment of various cancers such as breast, pancreatic, ovarian, and lung cancers. It induces apoptosis and G2/M cell cycle arrest in pancreatic cancer cells through the inhibition of STAT3 activity .
Stability Analysis
A study developed a liquid chromatography-tandem mass spectrometry (LC–MS-MS) method for quantifying Valtrate, which included stability analysis under various conditions such as room temperature and freeze-thaw cycles .
Anticancer Effects on Gastric Cancer
Research has indicated that Valtrate extracted from the Valeriana jatamansi Jones plant exhibits good anticancer activity. Its precise molecular mechanism in cancer cells is an area of ongoing investigation .
Enhancement of Valtrate Production
Studies have focused on optimizing elicitors and precursors to enhance Valtrate production. Methyl jasmonate (MJ) and jasmonic acid (JA) have been found to highly promote Valtrate production, while chitosan (CH) moderately promotes it .
作用機序
Target of Action
Valtrate, an iridoid compound found in Valeriana, has been identified to primarily target the Platelet-Derived Growth Factor Receptor A (PDGFRA) . PDGFRA plays a crucial role in cell growth and division, and its dysregulation is often associated with various types of cancers .
Mode of Action
Valtrate interacts with its target, PDGFRA, by downregulating its activity . This interaction leads to significant changes in the cellular environment, particularly in the context of cancer cells. The downregulation of PDGFRA disrupts the normal signaling pathways that promote cell proliferation and migration .
Biochemical Pathways
The primary biochemical pathway affected by Valtrate is the PDGFRA/MEK/ERK signaling pathway . This pathway is critical for cell proliferation and survival. By inhibiting this pathway, Valtrate disrupts the normal growth and division of cells, particularly in the context of glioblastoma cells .
Pharmacokinetics
It is known that the compound is administered intravenously
Result of Action
Valtrate has been shown to have significant anti-cancer effects. It inhibits the proliferation of glioblastoma cells in vitro by inducing mitochondrial apoptosis . Additionally, it suppresses the invasion and migration of these cells by inhibiting levels of proteins associated with epithelial-mesenchymal transition (EMT) .
Action Environment
The action of Valtrate can be influenced by various environmental factors. For instance, studies have shown that nitrogen fertilization can enhance the growth and medicinal quality of Valeriana, the plant from which Valtrate is derived . This suggests that the efficacy and stability of Valtrate could potentially be influenced by the conditions under which the Valeriana plant is grown .
Safety and Hazards
Valtrate should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAUFOIMFAIPU-KVJIRVJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031053 | |
| Record name | Valtrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valtrate | |
CAS RN |
18296-44-1 | |
| Record name | Valtrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18296-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valtrate [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valtrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valtrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.325 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JQ035X9B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




